

# 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

## CAS number

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### Compound of Interest

Compound Name:	1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
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An In-depth Technical Guide to **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine**

## Authored by: Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine**, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, synthesis methodologies, applications in drug discovery, analytical characterization, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile building block.

## Introduction and Chemical Identity

**1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** is a primary amine featuring a unique structural combination of a cyclopropyl group and a methoxyphenyl moiety attached to a central chiral carbon. This distinct architecture makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS).<sup>[1]</sup> Its structure allows for the introduction of a constrained, lipophilic cyclopropyl group and a metabolically stable methoxy-functionalized aromatic ring, which are desirable features in modern medicinal chemistry.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish between the racemic mixture, its individual enantiomers, and their salt

forms, as each has a unique identifier.

Compound Name	Form	CAS Number
[1-(4-Methoxyphenyl)cyclopropyl]methylamine	Racemic Base	75180-45-9[2][3]
Cyclopropyl(4-methoxyphenyl)methanamine	Racemic HCl Salt	58271-59-3[1][4]
(1R)-Cyclopropyl(4-methoxyphenyl)methylamine	(R)-Enantiomer HCl Salt	1212831-96-3[5]

This guide will focus primarily on the parent compound, CAS 75180-45-9, while acknowledging the importance of its chiral and salt variants in specific applications.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Table 2.1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	177.24 g/mol	<a href="#">[3]</a>
Monoisotopic Mass	177.11537 Da	<a href="#">[6]</a>
Appearance	Clear, colorless liquid (for related amines)	<a href="#">[7]</a>
Odor	Amine-like (ammonia) odor (for related amines)	<a href="#">[7]</a>
Predicted XLogP	1.5	<a href="#">[6]</a>
Hydrogen Bond Donor Count	1	<a href="#">[8]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[8]</a>

Spectroscopic Data: Characterization of **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** is typically achieved through standard spectroscopic techniques.

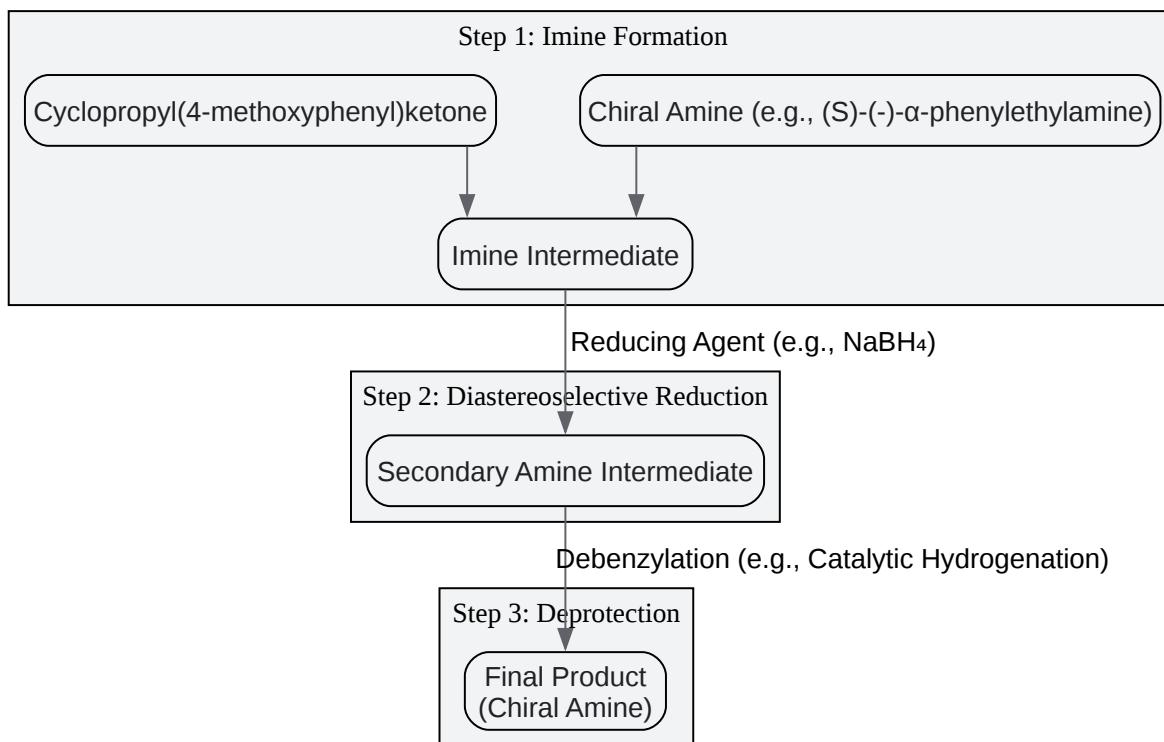
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR are critical for confirming the structural integrity of the molecule. The <sup>1</sup>H NMR spectrum would show characteristic signals for the cyclopropyl protons, the methoxy group, the aromatic protons on the phenyl ring, and the aminomethyl protons.[\[9\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected [M+H]<sup>+</sup> ion would be observed at m/z 178.12265.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic groups, and the C-O stretch of the methoxy ether.[\[9\]](#)

## Synthesis and Manufacturing

The synthesis of cyclopropylamines, particularly chiral ones, is an area of active research due to their prevalence in pharmaceuticals. Scalable and efficient synthetic routes are critical for

industrial applications. A common strategy involves the reductive amination of a corresponding ketone.

**Conceptual Synthetic Workflow:** A robust and scalable synthesis can be adapted from methodologies developed for structurally similar 1-cyclopropylalkyl-1-amines.[10] The process typically involves three main steps: imine formation, diastereoselective reduction, and deprotection.



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Caption: General synthetic workflow for chiral 1-cyclopropyl-1-aryl-methylamines.

**Detailed Experimental Protocol (Exemplary):** The following protocol is a representative example based on established literature for similar compounds.[10][11]

- Imine Formation (Condensation):
  - To a stirred solution of Cyclopropyl(4-methoxyphenyl)ketone (1 equivalent) in an appropriate solvent such as Tetrahydrofuran (THF), add a chiral amine like (S)-(-)- $\alpha$ -phenylethylamine (1 eq.).
  - Add a Lewis acid catalyst, for example, Titanium(IV) isopropoxide ( $Ti(OiPr)_4$ ), dropwise at room temperature.
  - Heat the mixture to reflux (e.g., 70°C) for several hours to drive the condensation reaction to completion, forming the corresponding imine. Monitor the reaction by TLC or LC-MS.
- Diastereoselective Reduction:
  - Cool the reaction mixture to a low temperature (e.g., 0°C).
  - Carefully add a reducing agent such as Sodium borohydride ( $NaBH_4$ ) in portions. The chiral auxiliary directs the hydride attack, leading to a diastereomeric excess of one stereoisomer of the secondary amine.
  - Stir the reaction at low temperature for 1-2 hours.
  - Quench the reaction carefully with a protic solvent like ethanol, followed by aqueous workup.
- Deprotection (Debenzylolation):
  - Dissolve the crude secondary amine from the previous step in a suitable solvent (e.g., ethyl acetate or methanol).
  - Add a palladium on carbon catalyst (10% Pd/C).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable temperature (e.g., 35-40°C) for several hours.[\[11\]](#)
  - Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired primary amine.

- Further purification can be achieved via distillation or chromatography if necessary.

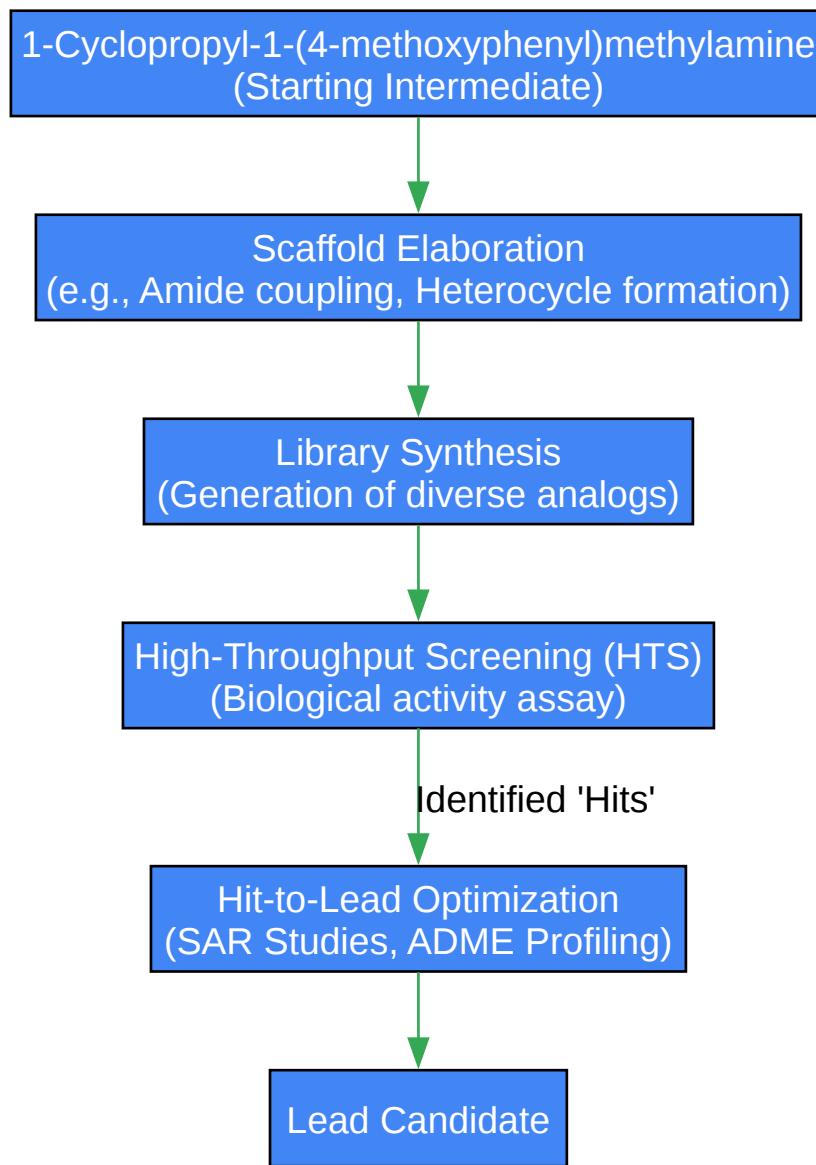
## Applications in Drug Discovery and Development

**1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** serves as a crucial building block for synthesizing novel therapeutic agents.<sup>[1]</sup> Its unique structure is particularly leveraged in the development of compounds targeting the central nervous system, including potential treatments for neurological and psychiatric disorders like depression, anxiety, and schizophrenia.<sup>[1]</sup>

The rationale behind its utility lies in the combination of its structural motifs:

- Cyclopropyl Group: Provides a conformationally restricted, lipophilic element that can enhance binding affinity to target proteins and improve metabolic stability.
- Methoxyphenyl Group: The p-methoxy substitution can influence electronic properties, modulate metabolic pathways (blocking a potential site of aromatic oxidation), and serve as a key interaction point within a receptor's binding pocket.

Workflow: From Intermediate to Drug Candidate



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Caption: Role of the title compound in a typical drug discovery workflow.

This intermediate is used in the synthesis of more complex molecules, such as pyrazinone-based Corticotropin-Releasing Factor (CRF) receptor antagonists, which have been investigated for stress-related disorders.[12]

## Analytical Methods for Quality Control

Ensuring the purity and identity of **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and

spectroscopic methods is employed.

Table 5.1: Recommended Analytical Techniques

Technique	Purpose	Details
HPLC	Purity Assessment & Quantification	Reversed-phase HPLC with a C18 column is standard. Due to the basic nature and lack of a strong chromophore, a mixed-mode column (reversed-phase/cation-exchange) may provide better peak shape and retention. <a href="#">[13]</a> Detection can be achieved via UV (at low wavelengths) or more universally with an Evaporative Light Scattering Detector (ELSD). <a href="#">[13]</a>
Chiral HPLC	Enantiomeric Purity	To resolve the R and S enantiomers, specialized chiral columns (e.g., polysaccharide-based) are required. This is critical when synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).
GC-MS	Identity Confirmation & Volatile Impurities	Gas chromatography coupled with mass spectrometry can confirm the molecular weight and identify any volatile impurities from the synthesis.
NMR	Structural Confirmation	$^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopy provides unambiguous confirmation of the chemical structure. <a href="#">[9]</a>

## Safety, Handling, and Storage

As with most primary amines, **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** and its salts are expected to be corrosive and require careful handling. While a specific safety data sheet (SDS) for the title compound is not readily available in the search results, data from structurally related amines provide essential guidance.[\[7\]](#)[\[14\]](#)

### Key Safety Precautions:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[14\]](#) Work should be conducted in a well-ventilated fume hood.[\[15\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[16\]](#)[\[17\]](#) Do not breathe mist or vapor.[\[7\]](#) Wash hands thoroughly after handling.[\[16\]](#)
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[\[14\]](#)
  - Eye Contact: Immediately rinse cautiously with water for several minutes.[\[7\]](#)[\[14\]](#) Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[7\]](#)
  - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[\[14\]](#)
  - Ingestion: Rinse mouth. Do NOT induce vomiting.[\[7\]](#) Call a poison center or doctor if you feel unwell.[\[16\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[16\]](#) Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[\[1\]](#) Store locked up.[\[14\]](#)

Hazard Statements (Anticipated): Based on related compounds, this chemical is likely to be classified with the following hazards:

- Causes severe skin burns and eye damage.[\[7\]](#)

- Harmful if swallowed or in contact with skin.[\[7\]](#)
- May cause respiratory irritation.[\[14\]](#)

## Conclusion

**1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** (CAS: 75180-45-9) is a strategically important chemical intermediate with significant applications in pharmaceutical research, particularly for CNS-active compounds. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical transformations. Proper analytical characterization is essential to ensure its quality for R&D purposes, and strict adherence to safety protocols is mandatory during its handling and storage. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this valuable molecular building block.

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